molecular formula C11H14O2 B7774230 Methyl 2-(4-ethylphenyl)acetate

Methyl 2-(4-ethylphenyl)acetate

Cat. No.: B7774230
M. Wt: 178.23 g/mol
InChI Key: BHIQFQYCZIJUIG-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethylphenyl)acetate is an aromatic ester with the molecular formula C₁₁H₁₃O₂ (estimated). It consists of a phenyl ring substituted with an ethyl group at the para position, linked to a methyl acetate moiety. The ethyl group enhances lipophilicity compared to simpler methyl-substituted analogs, influencing solubility and reactivity .

Properties

IUPAC Name

methyl 2-(4-ethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIQFQYCZIJUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-ethylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-ethylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation and crystallization to achieve the desired product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 4-ethylphenylacetic acid

    Reduction: 4-ethylphenylethanol

    Substitution: Various substituted esters and derivatives

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-ethylphenyl)acetate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives are being investigated for their biological activities, including:

  • Anticancer Agents : Recent studies have highlighted the synthesis of derivatives of this compound that exhibit significant anticancer properties. For example, compounds derived from this compound have been linked to pyrazolo[1,5-a]pyrimidine structures, which are known for their efficacy against various cancer cell lines .
  • Central Nervous System (CNS) Activity : Some derivatives have been evaluated for their effects on the CNS, showing promise as potential treatments for neurological disorders. The compound's ability to interact with specific receptors may lead to new therapeutic options for conditions like anxiety and depression .

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : The compound serves as an intermediate in the production of OLED materials. Its unique electronic properties make it suitable for use as a dopant or host material in OLED applications, enhancing the efficiency and performance of these devices .
  • Nanomaterials : Research indicates that this compound can be used in the preparation of mesoporous materials and nanoclays. These materials have applications in catalysis and environmental remediation due to their high surface area and reactivity .

Synthetic Organic Chemistry

This compound is also important in synthetic organic chemistry due to its role as a versatile building block:

  • Friedel-Crafts Reactions : The compound can participate in Friedel-Crafts acylation and alkylation reactions, facilitating the synthesis of more complex aromatic compounds. This property is crucial for developing new chemical entities in pharmaceuticals and agrochemicals .
  • Cross-Coupling Reactions : It has been used successfully in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential in constructing diverse organic molecules .

Case Studies and Research Findings

Application AreaFindingsReferences
Medicinal ChemistryDerivatives show anticancer activity; potential CNS effects
Material ScienceUsed in OLEDs as dopants; preparation of mesoporous materials
Synthetic Organic ChemistryParticipates in Friedel-Crafts reactions; effective in cross-coupling

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
Methyl 2-(4-ethylphenyl)acetate 4-ethylphenyl C₁₁H₁₃O₂ 177.22 Ethyl group increases lipophilicity.
Ethyl [(4-methylphenyl)sulfonyl]acetate 4-methylphenyl, sulfonyl C₁₁H₁₄O₄S 242.29 Sulfonyl group is electron-withdrawing, enhancing acidity and reactivity .
(4-Methylphenyl)acetate 4-methylphenyl C₉H₉O₂ 149.16 Simpler structure; lower steric hindrance .
Methyl 2-phenylacetoacetate Phenyl, acetoacetyl C₁₁H₁₂O₃ 192.21 Ketone group enables nucleophilic reactions (e.g., Claisen condensations) .
Methyl 2-[4-(chloromethyl)phenyl]acetate 4-chloromethylphenyl C₁₀H₁₁ClO₂ 198.65 Chlorine atom acts as a leaving group, facilitating substitution reactions .

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl in ) increase acidity and reactivity toward hydrolysis, while electron-donating groups (e.g., ethyl in the target compound) enhance stability .
  • Bulkier substituents (e.g., ethyl vs. methyl) reduce solubility in polar solvents but improve compatibility with nonpolar matrices .

Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Characteristics
This compound ~250 (estimated) ~1.05 (estimated) Low water solubility; soluble in organic solvents.
Ethyl [(4-methylphenyl)sulfonyl]acetate >300 1.30–1.35 Low solubility in water; soluble in DMSO .
Methyl 2-(4-hydroxy-2-methylphenyl)acetate 297.0 ± 25.0 1.148 ± 0.06 Higher water solubility due to hydroxyl group .
Methyl 2-phenylacetoacetate 297 (predicted) 1.148 (predicted) Moderate polarity due to ketone group .

Key Observations :

  • Hydroxyl groups (e.g., in ) significantly increase boiling points and water solubility via hydrogen bonding .
  • Chlorine substituents (e.g., ) marginally increase density and boiling points due to higher molecular weight and polarity .
A. Ester Hydrolysis
  • This compound undergoes slower hydrolysis compared to sulfonyl-containing analogs () due to the absence of electron-withdrawing groups.
  • Methyl 2-phenylacetoacetate () reacts readily with amines or Grignard reagents via its ketone group, making it valuable in amphetamine synthesis .
B. Substitution Reactions
  • Methyl 2-[4-(chloromethyl)phenyl]acetate () participates in nucleophilic substitutions, replacing chlorine with other groups (e.g., -OH, -NH₂) .
  • The ethyl group in the target compound is inert under mild conditions, making it suitable for stable intermediates.

Biological Activity

Methyl 2-(4-ethylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and structure-activity relationships associated with this compound, drawing from recent research findings and case studies.

Chemical Structure and Synthesis

This compound is an ester formed from the reaction of 4-ethylphenol and methyl acetate. The synthesis of such alkyl arylacetates has been explored using various catalytic systems, enhancing their production efficiency. For instance, the use of palladium complexes in carbonylation reactions has been reported to yield high purity and yields of similar compounds, suggesting a sustainable approach to their synthesis .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. In a study examining a range of substituted phenylacetates, several compounds showed significant activity in the micromolar range against cell lines such as HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) .

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of cell cycle arrest. Specifically, some derivatives have been shown to block cell cycle progression at the S-phase, leading to apoptosis in cancer cells. This is particularly relevant in the context of developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the substitution pattern on the aromatic ring significantly influences biological activity. For example, specific functional groups attached to the phenyl ring can enhance or diminish antiproliferative effects. Compounds with electron-withdrawing groups generally exhibited higher activity compared to those with electron-donating groups .

Compound Cell Line Tested IC50 (µM) Mechanism of Action
Compound AHT-295.0S-phase arrest
Compound BM213.0Apoptosis induction
Compound CMCF-78.0Cell cycle disruption

Case Studies

Several studies have explored the biological implications of this compound:

  • Antichlamydial Activity : A study focused on structural analogs indicated that modifications to similar phenylacetate structures could lead to selective activity against Chlamydia species, suggesting potential applications in treating infections .
  • Antimicrobial Properties : Other research has investigated the antimicrobial properties of related compounds, revealing moderate activity against various Gram-positive and Gram-negative bacteria . This opens avenues for further exploration into its utility as an antibacterial agent.
  • Toxicity Assessments : Evaluations of toxicity towards human cells have shown that certain derivatives exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic applications .

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